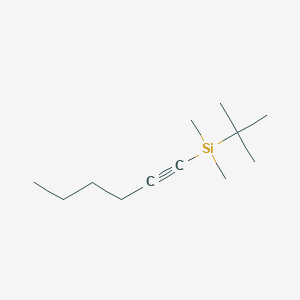
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structure, which includes a hexynyl group and a tert-butyl group attached to the silicon atom. Organosilicon compounds like this one are widely used in various industrial and research applications due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- typically involves the reaction of a hexynyl compound with a silicon-containing reagent. One common method is the hydrosilylation reaction, where an alkyne (such as 1-hexyne) reacts with a silane compound in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: New organosilicon compounds with different organic groups attached to the silicon atom.
科学的研究の応用
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable and biocompatible compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism by which Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing for the creation of complex molecular structures. The hexynyl group provides additional reactivity, enabling the compound to participate in a variety of chemical reactions. The tert-butyl group enhances the stability of the compound, making it suitable for use in demanding applications.
類似化合物との比較
Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-: Similar structure but with a tetracosyloxy group instead of a hexynyl group.
Silane, chloro(1,1-dimethylethyl)dimethyl-: Contains a chloro group instead of a hexynyl group.
Silane, bis(1,1-dimethylethyl)methoxy-: Features two tert-butyl groups and a methoxy group.
Uniqueness
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- is unique due to the presence of the hexynyl group, which imparts additional reactivity and versatility compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical functionalities and stability.
特性
CAS番号 |
96475-79-5 |
|---|---|
分子式 |
C12H24Si |
分子量 |
196.40 g/mol |
IUPAC名 |
tert-butyl-hex-1-ynyl-dimethylsilane |
InChI |
InChI=1S/C12H24Si/c1-7-8-9-10-11-13(5,6)12(2,3)4/h7-9H2,1-6H3 |
InChIキー |
DZUOBZJSDCJLDD-UHFFFAOYSA-N |
正規SMILES |
CCCCC#C[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


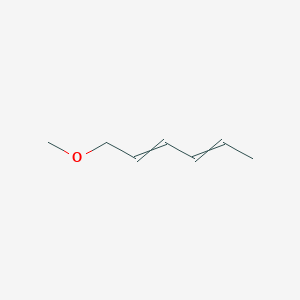
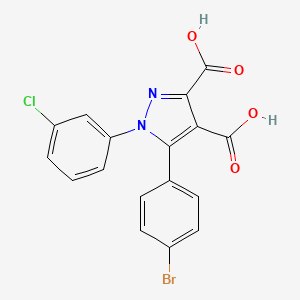
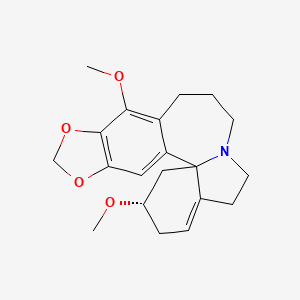
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)

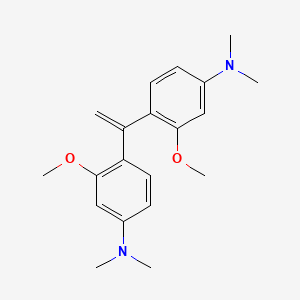
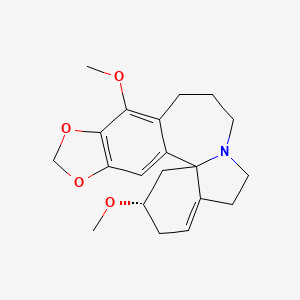
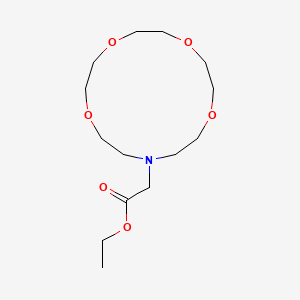
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)

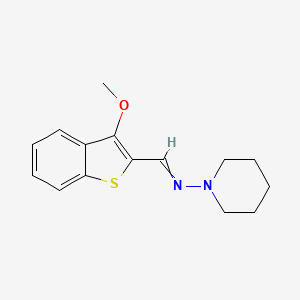
silane](/img/structure/B14345642.png)

![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)
